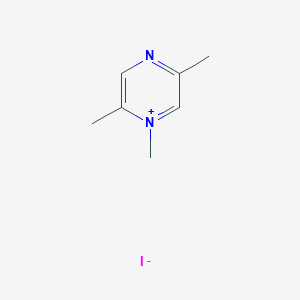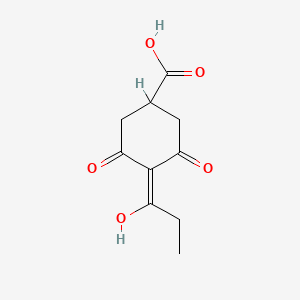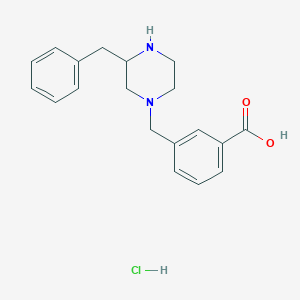
3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is a chemical compound that belongs to the class of aromatic heterocycles It is characterized by the presence of a benzoic acid moiety linked to a benzylpiperazine group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-bromomethylbenzoic acid with benzylpiperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
化学反応の分析
Types of Reactions: 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert certain functional groups into their reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic ring.
科学的研究の応用
3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the development of pharmaceutical agents.
作用機序
The mechanism of action of 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can influence various signaling pathways within cells, leading to changes in cellular responses. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
類似化合物との比較
- 4-((4-Methylpiperazin-1-yl)methyl)benzoic acid dihydrochloride
- 3-(Piperazin-1-yl)benzoic acid hydrochloride
- 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
Comparison: Compared to similar compounds, 3-((3-Benzylpiperazin-1-yl)methyl)benzoic acid hydrochloride is unique due to the presence of the benzyl group attached to the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other piperazine derivatives. The specific arrangement of functional groups in this compound can result in different interactions with molecular targets, potentially leading to unique applications in research and industry .
特性
分子式 |
C19H23ClN2O2 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC名 |
3-[(3-benzylpiperazin-1-yl)methyl]benzoic acid;hydrochloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-19(23)17-8-4-7-16(11-17)13-21-10-9-20-18(14-21)12-15-5-2-1-3-6-15;/h1-8,11,18,20H,9-10,12-14H2,(H,22,23);1H |
InChIキー |
JVJOGVNLRORPPL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC(N1)CC2=CC=CC=C2)CC3=CC(=CC=C3)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


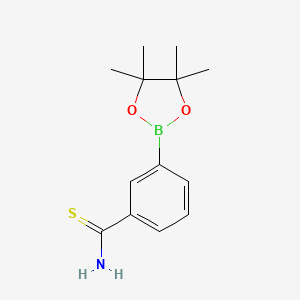
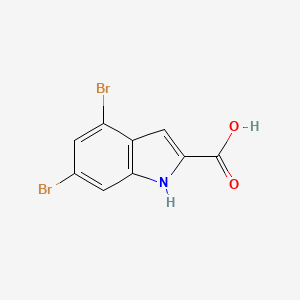
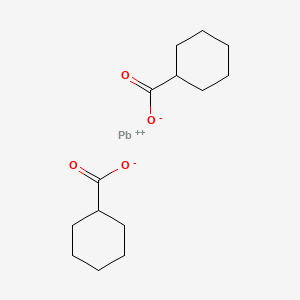
![2-[(5-Nitropyridin-2-yl)amino]-3-phenylpropan-1-ol](/img/structure/B12506919.png)
![(R)-N-[(S)-[6-(Diphenylphosphino)benzo[d][1,3]dioxol-5-yl](phenyl)methyl]-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12506924.png)
![3-(3,4-dichlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12506927.png)
![N-(4-bromo-2-fluorophenyl)-2-{[3-(butan-2-yl)-6-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12506933.png)
![4-Benzyl-2-[1-(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B12506938.png)
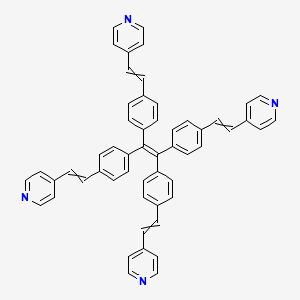

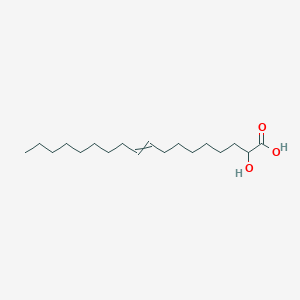
![8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3H-indole-3-carboxylate hydrochloride](/img/structure/B12506960.png)
